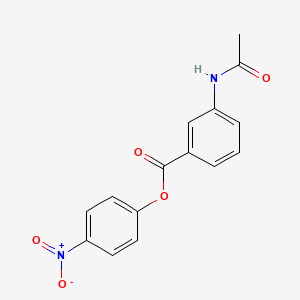

4-Nitrophenyl 3-acetamidobenzoate

Description

Significance of Aryl Esters and Amides in Organic and Chemical Biology

Aryl esters, organic compounds with the general structure R-COO-Ar, are prevalent in both synthetic and biological contexts. jcbsc.org They are key intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals. researchgate.net In biological systems, ester linkages are fundamental to the structure of lipids and play a role in the mechanism of action of numerous enzymes. chemsynlab.com

Amides, characterized by a carbonyl group bonded to a nitrogen atom, are of paramount importance in biology. nih.govsigmaaldrich.com The peptide bond, which links amino acids together to form proteins, is an amide linkage, making this functional group central to the structure and function of all living organisms. nih.govsemanticscholar.orgnih.gov Amides are also common features in many pharmaceutical drugs, contributing to their stability and biological activity. nih.govnih.gov

Overview of the 4-Nitrophenyl Ester Moiety in Reactive Probes and Substrates

The 4-nitrophenyl group is a well-known electron-withdrawing group, and its incorporation into an ester creates a reactive species. 4-Nitrophenyl esters are frequently employed in chemical research as activated esters, which are susceptible to nucleophilic attack. This reactivity makes them valuable as substrates for a variety of enzymes, particularly hydrolases like esterases and lipases. sigmaaldrich.com The hydrolysis of a 4-nitrophenyl ester releases 4-nitrophenol (B140041), a chromogenic compound that allows for the convenient spectrophotometric monitoring of enzyme activity. semanticscholar.org Furthermore, the 4-nitrophenyl ester moiety has been utilized as a synthon for the indirect radiolabeling of biomolecules, highlighting its utility in the development of imaging agents. nih.gov

The Acetamido Functional Group in Bioactive Molecules

The acetamido group (CH₃CONH-) is a common structural motif found in a diverse range of bioactive molecules. Its presence can influence a molecule's solubility, stability, and ability to participate in hydrogen bonding, all of which can impact its biological activity. For instance, the well-known analgesic and antipyretic drug, acetaminophen, features an acetamido group. In the context of more complex molecules, the acetamido group can be crucial for molecular recognition and binding to biological targets.

Research Gaps and Emerging Areas for 4-Nitrophenyl 3-acetamidobenzoate

Despite the individual importance of its constituent functional groups, there is a significant lack of specific research on this compound. The primary research gap is the absence of studies detailing its synthesis and characterization. Consequently, its physical and chemical properties remain largely undocumented.

Emerging areas of research for this compound would logically begin with its synthesis and a thorough characterization of its spectral and physical properties. Following this, its potential as a substrate for various enzymes, particularly those that recognize both ester and amide functionalities, could be investigated. Given the chromogenic nature of the 4-nitrophenyl leaving group, it could potentially be developed as a specific probe for enzymes with particular substrate specificities. Furthermore, its potential biological activities, for instance as an antimicrobial or anticancer agent, could be an interesting avenue for future exploration, drawing inspiration from the bioactivities of other acetamido- and nitro-containing compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86405-19-8 |

|---|---|

Molecular Formula |

C15H12N2O5 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

(4-nitrophenyl) 3-acetamidobenzoate |

InChI |

InChI=1S/C15H12N2O5/c1-10(18)16-12-4-2-3-11(9-12)15(19)22-14-7-5-13(6-8-14)17(20)21/h2-9H,1H3,(H,16,18) |

InChI Key |

WSJLWGBDMVVKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 4 Nitrophenyl 3 Acetamidobenzoate

Classical and Modern Esterification Approaches for 4-Nitrophenyl Esters

The synthesis of 4-nitrophenyl esters, including 4-Nitrophenyl 3-acetamidobenzoate, is a cornerstone of organic synthesis, with applications ranging from peptide synthesis to the creation of neoglycoproteins. acs.org The formation of the ester bond between 4-nitrophenol (B140041) and a carboxylic acid can be achieved through various methods, each with its own advantages and limitations.

Condensation Reactions Utilizing 4-Nitrophenol and 3-Acetamidobenzoic Acid

The direct condensation of 4-nitrophenol and 3-acetamidobenzoic acid represents the most classical approach to forming this compound. This method typically requires heating the two components in the presence of an acid catalyst. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. A key challenge in this approach is the removal of water, which is formed as a byproduct, to drive the equilibrium towards the ester product. Azeotropic distillation is a common technique employed for this purpose, often using an entraining liquid with a boiling point above 100°C. google.com

Activation Strategies for Carboxylic Acids in Ester Synthesis

To overcome the often harsh conditions required for direct condensation, various strategies have been developed to activate the carboxylic acid, making it more reactive towards the weakly nucleophilic 4-nitrophenol. One common method is the conversion of the carboxylic acid into a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-nitrophenol in the presence of a base to neutralize the HCl byproduct.

Another powerful activation method involves the use of 4-nitrophenyl chloroformate (4-NPC). researchgate.netepa.gov This versatile reagent can rapidly convert carboxylic acids into their corresponding reactive nitrophenyl esters. epa.gov This two-step process first involves the reaction of the carboxylic acid with 4-NPC to form a mixed anhydride (B1165640), which then reacts with another molecule of the carboxylic acid or is subjected to further reaction conditions to yield the desired 4-nitrophenyl ester.

Role of Coupling Reagents and Solvents in Esterification Efficiency

The efficiency of esterification reactions is significantly influenced by the choice of coupling reagents and solvents. In modern organic synthesis, a wide array of coupling reagents have been developed to facilitate ester formation under mild conditions and with high yields. These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Phosphonium reagents , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium/aminium reagents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high coupling rates and are often used in solid-phase peptide synthesis. bachem.com

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are commonly used as they can dissolve the reactants and facilitate the reaction without participating in it. bachem.com

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | DCC, EDC | Widely used, can be used in aqueous solutions (EDC). bachem.com |

| Phosphonium Salts | PyBOP | Fast reaction rates. bachem.com |

| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, often used in peptide synthesis. bachem.com |

Strategies for Incorporating the Acetamido Moiety

Amidation Reactions and Precursor Synthesis

The most direct route to incorporating the acetamido group is through the acetylation of an amino group. The precursor for this compound is therefore 3-aminobenzoic acid. wikipedia.org This amidation is typically achieved by reacting 3-aminobenzoic acid with acetic anhydride or acetyl chloride in a suitable solvent. The reaction is generally high-yielding and straightforward.

The synthesis of 3-aminobenzoic acid itself can be accomplished by the reduction of 3-nitrobenzoic acid. wikipedia.org This reduction can be carried out using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

Alternatively, the acetamido group can be introduced at an earlier stage of the synthesis. For instance, 3,5-dinitrobenzoic acid can be partially reduced to 3-amino-5-nitrobenzoic acid, followed by acetylation to 3-acetamido-5-nitrobenzoic acid, and then further reduction of the remaining nitro group. google.com Another approach involves the acetylation of 3,5-diaminobenzoic acid. google.com

Regioselective Functionalization of Benzoate (B1203000) Derivatives

The synthesis of specifically substituted benzoate derivatives often requires careful control of regioselectivity. In the context of this compound, the starting material, 3-aminobenzoic acid, already possesses the desired substitution pattern on the benzene (B151609) ring. However, in more complex syntheses, directing group strategies are often employed to achieve the desired regiochemistry.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced on both the nitrophenyl and the acetamidobenzoate portions of the molecule.

Structural Modifications on the Nitrophenyl Ring

The nitrophenyl group is a key component of many organic compounds and its modification can lead to significant changes in chemical and biological activity. For instance, in the context of synthesizing 1-alkyl-4-formyl-1,2,3-triazoles, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) serves as a valuable intermediate. mdpi.com The synthesis of FNPT can be achieved on a multigram scale through a one-step cycloaddition of 4-nitrophenyl azide (B81097) with 3-dimethylaminoacrolein. mdpi.com While this reaction works well with the electron-deficient 4-nitrophenyl azide, preliminary studies with phenyl azide showed slower reaction rates, suggesting that electron-withdrawing groups on the aryl azide are favorable for this transformation. mdpi.com

Derivatives of 4-nitrophenyl-3-morpholinone can be synthesized from p-halonitrobenzene and morpholine, which are then oxidized to form 4-(4-nitrophenyl)-3-morpholinone. google.com This intermediate can be further reduced to the corresponding aminophenyl derivative. google.com Another approach involves the reaction of p-fluoronitrobenzene with 3-morpholinone in the presence of a strong base like sodium hydride to yield 4-(4-nitrophenyl)-3-morpholinone, although this method has been reported to have low yields and potential safety concerns for industrial applications. google.com

Furthermore, new 5,6,7,8-tetrahydroisoquinolines bearing 3- and 4-nitrophenyl groups have been synthesized through regioselective cyclocondensation reactions. nih.gov These complex heterocyclic structures demonstrate the versatility of the nitrophenyl moiety as a building block in organic synthesis. nih.gov

Substituent Effects on the Acetamidobenzoate Moiety

The nature of substituents on the acetamidobenzoate moiety can influence the reactivity and properties of the ester. The electronic effects of substituents are a critical factor in the rates of esterification and hydrolysis. sci-hub.se Generally, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

In a study on the synthesis of chalcone (B49325) derivatives, the presence of a nitro group on benzaldehyde (B42025) was found to affect the outcome of the Claisen-Schmidt condensation with 4-methoxyacetophenone. jocpr.com When the nitro group was at the para or ortho position of benzaldehyde, the reaction yielded a dihydropyrazole derivative instead of the expected chalcone, highlighting the significant influence of the nitro group's position on the reaction pathway. jocpr.com

The reactivity of esters can also be influenced by the nature of the ester group itself. While alkyl esters generally lack the necessary electron-withdrawing effects for nucleophilic acyl substitution, certain glycine (B1666218) propargyl ester derivatives have shown selective reactivity towards linear alkylamines under mild conditions. researchgate.net This suggests that specific structural features within the ester can lead to unexpected reactivity patterns. researchgate.net

Formation of Salts and Co-crystals with Related Scaffolds

The formation of salts and co-crystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility, dissolution rate, and stability, without altering the molecule's intrinsic activity. nih.govnih.gov Co-crystals are formed through non-covalent interactions between an active pharmaceutical ingredient and a coformer. nih.gov

For example, fluoxetine (B1211875) HCl has been co-crystallized with benzoic acid, succinic acid, and fumaric acid. nih.gov In these co-crystals, the carboxylic acid forms a hydrogen bond with the chloride ion, which in turn interacts with the protonated amine of fluoxetine. nih.gov Similarly, indomethacin (B1671933) has been co-crystallized with saccharin, resulting in a co-crystal with a significantly faster dissolution rate compared to the stable form of indomethacin. nih.gov

Co-crystals can be prepared by various methods, including solution growth and solid-state grinding. nih.govnih.gov In some cases, different crystal forms can be obtained depending on the method used. nih.gov The formation of co-crystals relies on the presence of suitable hydrogen bond donors and acceptors in the constituent molecules. nih.gov

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

Ultrasonic-Assisted Synthetic Routes for Related Compounds

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.govyoutube.com The mechanical effects of ultrasound, such as cavitation and enhanced mass transfer, can promote a variety of organic reactions. researchgate.net

Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry. nih.gov For instance, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in water under ultrasonic irradiation, with improved yields and reduced reaction times. nih.gov Similarly, ultrasound-assisted synthesis of 1,5-benzodiazepines has been reported under solvent-free conditions using an eco-friendly organocatalyst. nih.gov

The combination of ultrasound with phase-transfer catalysis has also proven to be an effective strategy for enhancing reaction rates in multiphase systems. researchgate.net This synergistic approach has been applied to the synthesis of 1-(4-nitrophenyl) imidazole, where ultrasound irradiation was found to significantly accelerate the reaction. researchgate.net

Solvent-Free or Environmentally Benign Reaction Conditions

The use of organic solvents in chemical synthesis poses environmental and health concerns. Consequently, the development of solvent-free or environmentally benign reaction conditions is a key area of green chemistry research.

Solid-state reactions, where reactants are mixed in the absence of a solvent, can be an effective alternative. cmu.edu For example, the Michael addition of thiophenol to chalcone derivatives has been achieved in high yield by grinding the reactants with a solid base like potassium carbonate. cmu.edu Solid-state polymerization of N-carboxy anhydrides of amino acids has also been shown to proceed efficiently. cmu.edu

Reactions in water are another green alternative to the use of volatile organic solvents. The synthesis of various biologically active heterocycles, such as tetrahydropyrazolopyridines and pyranopyrazoles, has been successfully carried out in water under ultrasonic irradiation, often with excellent yields and significantly reduced reaction times compared to silent conditions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the equilibrium geometry of molecules. By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can calculate a molecule's ground state, providing a wealth of information about its structural and electronic properties.

Geometric optimization using DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 4-Nitrophenyl 3-acetamidobenzoate, key parameters include the planarity of the two phenyl rings and the orientation of the ester and amide functional groups.

Studies on structurally similar compounds provide a reference for the expected geometric parameters. For instance, the optimization of related benzamide (B126) and nitrophenyl derivatives shows that calculated bond lengths and angles are generally in good agreement with experimental data from X-ray crystallography. The presence of bulky substituents or intramolecular hydrogen bonding can lead to specific conformational preferences, such as a twist between the phenyl rings. In related structures, the planarity between a substituent and the phenyl ring is noted as essential for electron delocalization.

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Compounds Note: The following data is derived from studies on structurally related molecules and serves as an illustrative example of typical computational outputs.

| Parameter | Bond/Angle | Typical Calculated Value | Source Compound Example |

|---|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å | 2-nitro-N-(4-nitrophenyl) benzamide |

| Bond Length | C-O (ester) | ~1.37 Å | 2-nitro-N-(4-nitrophenyl) benzamide |

| Bond Length | N-O (nitro) | ~1.23 Å | 2-nitro-N-(4-nitrophenyl) benzamide |

| Bond Length | C-N (amide) | ~1.36 Å | N-(2-bromo-4-nitrophenyl)-3-methoxy... |

| Bond Angle | O-C-O (ester) | ~124° | 2-nitro-N-(4-nitrophenyl) benzamide |

| Bond Angle | C-N-C (amide) | ~128° | N-(2-bromo-4-nitrophenyl)-3-methoxy... |

DFT calculations are also employed to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration and can be used to simulate infrared (IR) and Raman spectra. Comparing these simulated spectra with experimental data helps in the assignment of vibrational bands to specific functional groups and molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies would include:

N-H stretching from the amide group.

C=O stretching from both the ester and amide functionalities.

Asymmetric and symmetric NO₂ stretching from the nitro group.

C-O stretching from the ester linkage.

Aromatic C-H and C=C stretching from the phenyl rings.

Theoretical calculations on analogous compounds have successfully reproduced experimental IR spectra, confirming the accuracy of the DFT approach.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

Table 2: Representative FMO Data from DFT Calculations on Analogous Compounds Note: The following data is derived from studies on structurally related molecules and serves as an illustrative example.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-N-(3-nitrophenyl)benzenesulfonamide | - | - | - | |

| p-nitrophenol | - | - | 4.3596 |

The distribution of the HOMO and LUMO across the molecular structure provides insight into the nature of electronic transitions and intramolecular charge transfer (ICT). In molecules with distinct electron-donating and electron-accepting groups, the HOMO is typically located on the donor portion, while the LUMO resides on the acceptor portion. An electronic excitation can thus be described as a charge transfer from the donor to the acceptor.

For this compound, the nitrophenyl group acts as a strong electron acceptor. The 3-acetamidobenzoate moiety can act as the electron donor. Therefore, the HOMO is likely to be distributed over the acetamidobenzoate ring, while the LUMO is expected to be concentrated on the nitrophenyl ring, particularly around the nitro group. This separation of frontier orbitals indicates that the molecule likely exhibits significant intramolecular charge transfer upon excitation.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

NBO and MEP analyses are computational methods that provide deeper understanding of bonding, charge distribution, and reactive sites within a molecule.

Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the electrostatic potential on the electron density surface of a molecule. This map is invaluable for predicting reactive sites for both electrophilic and nucleophilic attacks.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. In this compound, the most negative potentials are expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. Positive potentials are typically found around hydrogen atoms, particularly the amide N-H.

The MEP map provides a clear visual representation of the charge distribution and is a reliable predictor of intermolecular interactions, including hydrogen bonding.

Delocalization Energies and Intramolecular Interactions

Delocalization of electrons within a molecule is a key factor in determining its stability and reactivity. In aromatic systems like this compound, the π-electron clouds of the benzene (B151609) rings can interact, leading to electron delocalization across the molecular framework. This phenomenon can be quantified through computational methods that calculate the energies of these intramolecular interactions.

Electrostatic Potential Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive behavior of a molecule. These maps illustrate the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. In MEP maps, red-colored regions indicate a negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For various nitrophenyl derivatives, MEP analyses have consistently shown that the oxygen atoms of the nitro group are characterized by a strong negative potential, making them centers for electrophilic interactions. researchgate.netmdpi.com Conversely, the hydrogen atoms of the aromatic rings and amide groups typically exhibit a positive potential. researchgate.net In the case of 2-nitro-N-(4-nitrophenyl) benzamide, the red region of the MEP is localized on the oxygen atoms, confirming their role as primary sites for electrophilic attack. researchgate.net Similarly, for this compound, it can be inferred that the nitro group and the carbonyl oxygen of the ester and amide groups would be the primary sites for electrophilic interactions.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery and development for assessing the potential of a compound to act as a therapeutic agent.

Ligand-Protein Binding Modes and Interaction Analysis

Molecular docking studies on 4-Acetamido-3-nitrobenzoic acid (ANBA) have demonstrated its potential to bind to key proteins of the SARS-CoV-2 virus, including the spike protein, the main protease (Mpro), and RNA-dependent RNA polymerase (RdRp). nih.gov These studies reveal the specific binding modes and the key amino acid residues involved in the interaction. The binding of ANBA to these viral proteins suggests its potential as an inhibitory agent. nih.gov

The interactions are typically stabilized by a network of hydrogen bonds and other non-covalent interactions. For instance, in the docking of ANBA with the SARS-CoV-2 main protease, specific hydrogen bonds between the ligand and the amino acid residues of the protein's active site are responsible for the stable binding. nih.gov Although direct docking studies on this compound are not specified in the provided results, its structural similarity to ANBA suggests that it may exhibit comparable binding modes with various protein targets.

| Compound | Target Protein | Key Interacting Residues (Predicted) |

| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 Main Protease | Not explicitly detailed in the abstract. nih.gov |

| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 Spike Protein | Not explicitly detailed in the abstract. nih.gov |

| 4-Acetamido-3-nitrobenzoic acid (ANBA) | SARS-CoV-2 RdRp | Not explicitly detailed in the abstract. nih.gov |

This table is based on the findings for the structurally similar compound 4-Acetamido-3-nitrobenzoic acid (ANBA) as a predictive model for this compound.

Prediction of Binding Affinities and Conformational Changes

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a binding energy score, which indicates the strength of the ligand-protein interaction. Lower binding energy values typically suggest a more stable and favorable interaction.

For derivatives of nitrophenyl compounds, docking studies have predicted binding affinities in the range of -8.8 to -9.7 kcal/mol with targets such as alcohol dehydrogenase and an anti-inflammatory protein hydrolase. nih.gov In the study of 4-Acetamido-3-nitrobenzoic acid (ANBA), while specific binding affinity values were not provided in the abstract, the analysis suggested a potent binding to the COVID-19 proteins. nih.gov It is important to note that these binding affinities are theoretical predictions and require experimental validation.

Conformational changes in both the ligand and the protein can occur upon binding. Molecular dynamics simulations can further explore these changes and the stability of the ligand-protein complex over time. For a related compound, 4-Nitrophenyl 4-bromobenzoate, the crystal structure reveals a significant twist between the two aryl rings, with a dihedral angle of 64.98 (10)°. nih.gov This inherent conformational flexibility could play a role in its ability to adapt to the binding site of a protein.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Alcohol Dehydrogenase (5ADH) | -8.8 to -9.3 |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | Anti-inflammatory Protein Hydrolase (1RO6) | -8.5 to -9.7 |

This table presents data for related nitrophenyl compounds to provide a comparative context for the potential binding affinities of this compound.

Chemical Reactivity, Reaction Kinetics, and Mechanistic Studies

Hydrolytic Pathways of 4-Nitrophenyl 3-acetamidobenzoate

The hydrolysis of this compound is a key area of study, providing insights into its stability and reaction mechanisms under different conditions.

The rate of hydrolysis of esters like this compound is significantly influenced by pH. In alkaline or basic conditions, the hydrolysis, often termed saponification, proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The reaction rate in these conditions is dependent on the concentration of the hydroxide (B78521) ion, which acts as the nucleophile. masterorganicchemistry.comscholaris.ca

Kinetic studies on similar compounds, such as 4-nitrophenyl acetate (B1210297), have shown a direct relationship between the pH and the rate of hydrolysis. nih.gov For instance, the hydrolysis of 4-nitrophenyl acetate, when catalyzed by a zinc hydroxide complex, exhibits a sigmoidal pH-rate profile, indicating a kinetic pK(a) value where the rate is half-maximal. nih.gov This suggests that the concentration of the deprotonated, more nucleophilic species is crucial for the reaction to proceed.

In acidic conditions, the mechanism can change. For some related compounds like 4-nitrophenyl β-D-glucoside, specific acid-catalyzed hydrolysis occurs at low pH. chemrxiv.org This involves the protonation of the substrate, which facilitates the cleavage of the ester bond. chemrxiv.orgchemrxiv.org A pH-rate profile for the hydrolysis of such compounds often shows different mechanistic regimes depending on the pH, including specific acid catalysis, a pH-independent region, and base-promoted hydrolysis. chemrxiv.org

The following table illustrates the general effect of pH on the hydrolysis mechanism of esters, which can be applied to this compound.

| pH Range | Predominant Hydrolysis Mechanism | Key Aspects |

| Acidic (low pH) | Specific Acid-Catalyzed Hydrolysis | Protonation of the carbonyl oxygen increases its electrophilicity, facilitating nucleophilic attack by water. libretexts.orgmsu.edu |

| Neutral | Uncatalyzed (or water-catalyzed) Hydrolysis | Slower reaction rate compared to acidic or basic conditions. Water acts as the nucleophile. chemrxiv.org |

| Basic (high pH) | Base-Promoted (Alkaline) Hydrolysis | The hydroxide ion (OH-) acts as a potent nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comscholaris.ca |

The central event in the hydrolysis of this compound is the nucleophilic attack on the carbonyl carbon of the ester group. masterorganicchemistry.commasterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. youtube.com

In alkaline hydrolysis, the hydroxide ion (OH-) is the primary nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the hydroxide ion adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in this case is the 4-nitrophenoxide ion. masterorganicchemistry.com

The efficiency of the nucleophilic attack is influenced by several factors, including the strength of the nucleophile and the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing 4-nitro group on the phenoxy leaving group makes the carbonyl carbon more electrophilic and also stabilizes the leaving group. nih.gov

The breakdown of the tetrahedral intermediate can be the rate-determining step in some cases. researchgate.net For example, in the aminolysis of certain esters, the rate-limiting step is the collapse of the tetrahedral intermediate. researchgate.net The nature of the substituents on both the acyl and the leaving group portions of the ester can influence the stability of this intermediate. The equilibrium of the nucleophilic acyl substitution reaction favors the direction that produces the weaker base. masterorganicchemistry.com

Substituent Effects on Reactivity

The substituents on the aromatic rings of this compound play a crucial role in modulating its reactivity.

The 4-nitro group (NO₂) on the phenyl ring of the leaving group is a strong electron-withdrawing group due to both inductive and resonance effects. nih.gov This has two significant consequences for the reactivity of the ester:

Increased Electrophilicity of the Carbonyl Carbon: The nitro group withdraws electron density from the phenoxy ring, which in turn makes the ester's carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

Stabilization of the Leaving Group: The 4-nitro group stabilizes the negative charge on the resulting 4-nitrophenoxide ion after it has been expelled. A more stable leaving group leads to a faster reaction rate. masterorganicchemistry.com

Kinetic studies on related compounds have demonstrated that the presence of an electron-withdrawing group on the leaving group enhances the rate of hydrolysis. semanticscholar.org

The 3-acetamido group (–NHCOCH₃) on the benzoyl ring has a more complex influence on reactivity. The acetamido group is generally considered an ortho-para directing and activating group in electrophilic aromatic substitution reactions. chegg.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.

Reaction Mechanisms in Synthetic Transformations

The principal synthetic application of this compound is in the formation of amide bonds through reaction with primary or secondary amines. This process, known as aminolysis, is a cornerstone of peptide synthesis and other organic transformations requiring the formation of a stable amide linkage.

The reaction of this compound with an amine (R-NH₂) to form N-substituted 3-acetamidobenzamide (B6600194) proceeds through a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.com This is generally accepted to be a stepwise process involving a tetrahedral intermediate. researchgate.net

The proposed mechanism is as follows:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a zwitterionic tetrahedral intermediate, where the nitrogen atom of the amine bears a positive charge and the carbonyl oxygen carries a negative charge. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. This step can be facilitated by the solvent or another amine molecule.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion as the leaving group. The 4-nitrophenoxide ion is a relatively weak base and a good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge through resonance.

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the amine reactant or the liberated 4-nitrophenoxide, to yield the final amide product and a protonated amine or 4-nitrophenol (B140041).

In some cases, particularly with highly reactive amines or in non-polar solvents, a concerted mechanism, where the bond formation and bond breaking occur simultaneously, has been considered, though the stepwise pathway is more commonly invoked for aminolysis of esters. researchgate.net

While the primary reaction of this compound with amines is amide formation, several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired amide.

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to yield 3-acetamidobenzoic acid and 4-nitrophenol. researchgate.netresearchgate.net This reaction is typically slower than aminolysis but can become significant, especially at higher pH values where the concentration of the more nucleophilic hydroxide ion increases. scholaris.ca The competition between aminolysis and hydrolysis is a critical consideration in bioconjugation reactions, which are often performed in aqueous buffers. researchgate.net

Reaction with Other Nucleophiles: Any other nucleophiles present in the reaction mixture can potentially react with the ester. For instance, if the reaction is carried out in an alcohol solvent, transesterification can occur, leading to the formation of a different ester.

Intramolecular Reactions: Depending on the reaction conditions and the nature of the substituents, intramolecular reactions could be a possibility, although for this compound, this is less likely to be a major pathway under typical aminolysis conditions.

Byproducts from the Amine: The amine reactant itself can be a source of byproducts, especially if it is prone to self-reaction or degradation under the reaction conditions.

In the broader context of amide synthesis, side reactions such as N-formylation have been observed under specific catalytic conditions, for example, during reductive amidation in the presence of formamide. nih.gov While not directly applicable to the aminolysis of a pre-formed ester, this highlights the importance of carefully selecting reaction conditions to avoid unwanted transformations.

Kinetic Analysis of Chemical Reactions

The rate at which this compound reacts with nucleophiles is of fundamental importance for its practical application. Kinetic studies provide insights into the reaction mechanism and allow for the optimization of reaction conditions.

The kinetics of the aminolysis of 4-nitrophenyl esters are often studied using spectrophotometry, by monitoring the release of the 4-nitrophenoxide ion, which has a distinct absorbance in the visible region. nih.govacs.org The reactions are typically run under pseudo-first-order conditions, with a large excess of the amine.

For many aminolysis reactions of 4-nitrophenyl esters, the rate-determining step can change depending on the basicity of the attacking amine. koreascience.kr For weakly basic amines, the breakdown of the tetrahedral intermediate to products (k₂) can be the slowest step. For more basic amines, the initial nucleophilic attack (k₁) is often rate-limiting. nih.govacs.org

The Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the amine, is a valuable tool in elucidating the rate-determining step. A linear Brønsted plot with a slope (β) around 0.25 can indicate that the formation of the tetrahedral intermediate is the rate-determining step. nih.gov Curvature in the Brønsted plot often signifies a change in the rate-determining step as the amine basicity is varied. koreascience.kr

The table below presents hypothetical rate coefficients for the reaction of this compound with a series of amines, illustrating the expected trend of increasing rate with increasing amine basicity.

| Amine | pKa of Conjugate Acid | Second-Order Rate Coefficient (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| Aniline | 4.6 | 0.05 |

| Glycine (B1666218) Ethyl Ester | 7.7 | 2.5 |

| Piperidine | 11.1 | 150 |

This table contains illustrative data based on general trends for p-nitrophenyl ester aminolysis.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for understanding the influence of electronic effects on reaction rates and mechanisms. wikipedia.orgseesaa.net The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the aminolysis of a series of substituted phenyl esters, a Hammett plot can be constructed by varying the substituent on the phenyl ring of the ester. walisongo.ac.id The sign and magnitude of the ρ value provide insight into the charge distribution in the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. For the aminolysis of 4-nitrophenyl esters, a large positive ρ value is expected, as electron-withdrawing groups on the benzoate (B1203000) ring would stabilize the negatively charged tetrahedral intermediate.

The table below shows hypothetical Hammett data for the reaction of a series of 4-nitrophenyl X-benzoates with a given amine, illustrating the effect of the substituent X on the reaction rate.

| Substituent (X) | Hammett Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| 4-OCH₃ | -0.27 | 0.20 | -0.70 |

| 4-CH₃ | -0.17 | 0.45 | -0.35 |

| H | 0.00 | 1.00 | 0.00 |

| 3-acetamido | +0.21 | 2.8 | 0.45 |

| 4-Cl | +0.23 | 3.2 | 0.51 |

| 3-NO₂ | +0.71 | 45 | 1.65 |

This table contains illustrative data based on general principles of LFERs applied to ester aminolysis. The 3-acetamido group in this compound has a positive σ value, indicating it is an electron-withdrawing group, which would be expected to increase the rate of aminolysis compared to the unsubstituted 4-nitrophenyl benzoate.

Investigation of Biological Interactions and Biochemical Mechanisms

Enzyme Interaction Studies of 4-Nitrophenyl 3-acetamidobenzoate

Despite the common use of related compounds like 4-nitrophenyl esters in enzyme assays, no specific studies detailing the interaction of this compound with enzymes were identified in the available literature. 4-nitrophenyl esters, such as 4-nitrophenyl acetate (B1210297) and various substituted 4-nitrophenyl benzoates, are frequently employed as chromogenic substrates for hydrolytic enzymes like esterases, lipases, and proteases. semanticscholar.orgnih.govsigmaaldrich.com The hydrolysis of these esters releases 4-nitrophenol (B140041), a yellow-colored compound that allows for spectrophotometric monitoring of enzyme activity. semanticscholar.orgsigmaaldrich.com However, specific data for the 3-acetamido derivative is not present in the reviewed sources.

Evaluation as an Enzyme Substrate (e.g., for esterases)

No published research was found that evaluates this compound as a substrate for any enzyme, including esterases. While studies have investigated a range of para-substituted 4-nitrophenyl benzoate (B1203000) esters to probe enzyme mechanisms, the meta-acetamido substituted compound was not included in these analyses. semanticscholar.org

Kinetics of Enzyme Inhibition (e.g., Lineweaver-Burk Analysis, Ki Determination)

In the absence of any studies on its enzyme inhibitory activity, there are no kinetic data, such as Lineweaver-Burk analyses or inhibition constants (Kᵢ), available for this compound.

Mechanistic Insights into Enzyme-Ligand Interactions

No research has been published that provides mechanistic insights into the interaction between this compound and any enzyme active site. Mechanistic studies often rely on kinetic data and structural analysis, neither of which is available for this compound.

Structure-Activity Relationship (SAR) Investigations

No structure-activity relationship (SAR) studies that specifically include or analyze this compound could be located in the scientific literature.

Design Principles for Optimized Biological Activities

The design of derivatives related to this compound for enhanced biological activity hinges on established medicinal chemistry principles such as bioisosterism and strategic substituent placement. nih.gov The biological activity of nitroaromatic compounds is significantly influenced by the stereoelectronic properties of their substituents. semanticscholar.org

In related aminobenzylated 4-nitrophenols, the para-nitrophenol group has been identified as a crucial structural feature for antibacterial activity. nih.gov Structure-activity relationship (SAR) studies on these analogs have shown that modifying other positions on the phenyl ring can optimize antibacterial properties. For instance, replacing a 4-methyl substituent with other alkyl groups, thioethers, hydroxyls, carbamates, or halogens has been explored to enhance activity. nih.gov Similarly, for nitroaryl esters, the relative orientation of the aromatic rings and the nature of the substituents can be critical. In 4-nitrophenyl 4-bromobenzoate, a related ester, the two aryl rings are twisted at a dihedral angle of 64.98 (10)°, a conformation that could influence receptor binding. nih.gov

Antimicrobial and Antifungal Activity Mechanisms of Related Compounds

Inhibition of Microbial Growth and Cellular Targets

Nitro-containing compounds, a class to which this compound belongs, are known for their broad-spectrum antimicrobial activity. nih.gov The general mechanism involves the intracellular reduction of the nitro (NO₂) group within the microbial cell. nih.gov This reduction process requires activation and generates highly toxic intermediates, such as nitroso and superoxide (B77818) radical anions. nih.gov These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to nuclear damage, inhibition of DNA synthesis, and ultimately, cell death. nih.gov This mechanism is the basis for the activity of established nitro-derivative drugs like metronidazole (B1676534) and chloramphenicol. nih.gov

In addition to DNA damage, some nitroaromatic compounds may exhibit a "protonophoric" effect, where they translocate protons across biological membranes, disrupting the proton motive force and cellular energy production. nih.gov For antifungal agents, common cellular targets include components of the cell membrane, such as ergosterol (B1671047). nih.gov Antifungals often work by inhibiting the synthesis of ergosterol or by directly interacting with it, compromising membrane integrity. nih.gov Resistance to these agents can develop through various mechanisms, including alteration of the drug's target enzyme, changes in the sterol biosynthesis pathway, or active efflux of the drug from the cell. nih.gov

Potential Modes of Action at the Molecular Level

At the molecular level, the antimicrobial action of nitro compounds is initiated by their entry into the microbial cell and subsequent enzymatic reduction. For example, 5-nitroimidazole derivatives are reduced intracellularly to form a short-lived but crucial nitro anion radical (NO₂⁻). nih.gov This radical is a key player in the cascade of events that leads to cytotoxicity. The nitro group itself can be considered both a pharmacophore, essential for the desired biological effect, and a toxicophore due to its potential for redox cycling and generation of reactive oxygen species (ROS). nih.gov

Another proposed molecular mechanism for related compounds, specifically aminoalkylphenols, involves their ability to serve as precursors for ortho-quinone methides. nih.gov These highly reactive intermediates can alkylate cellular nucleophiles, thereby inactivating essential proteins and other biomolecules. This mode of action classifies them as anti-infectives that may not kill bacteria directly in vitro but can cure infections in a host model at lower concentrations. nih.gov

For antifungal activity, the molecular interactions can be highly specific. Azoles, for example, inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol biosynthesis. nih.gov Polyenes, on the other hand, bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents. nih.gov These distinct molecular actions highlight the diverse strategies by which antimicrobial and antifungal compounds can exert their effects.

Applications as Chemical Biology Probes

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in biochemical or cellular systems. nih.gov High-quality probes are characterized by their potency (typically an IC₅₀ or K_d <100 nM), selectivity (>30-fold over related family members), and demonstrated activity in cellular assays. dundee.ac.uk

Use as Spectroscopic Probes for Enzyme Assays

4-Nitrophenyl esters are widely employed as versatile spectroscopic probes for enzyme assays, particularly for hydrolases like lipases and esterases. researchgate.netresearcher.lifesigmaaldrich.com The principle of this assay is based on the enzymatic hydrolysis of the ester bond in the 4-nitrophenyl ester substrate. medchemexpress.com This cleavage releases 4-nitrophenol (p-nitrophenol, pNP), a chromogenic product that is bright yellow and exhibits a distinct absorbance maximum around 405-413 nm. semanticscholar.orgsigmaaldrich.com

The rate of formation of 4-nitrophenol, which can be monitored continuously using a UV-Vis spectrophotometer, is directly proportional to the enzyme's activity. semanticscholar.orgmedchemexpress.com This method is valued for its simplicity, accuracy, and rapidity. ncsu.edu By using a series of 4-nitrophenyl esters with varying acyl chain lengths (e.g., acetate, butyrate, octanoate, palmitate), researchers can determine the substrate specificity of an enzyme. dergipark.org.tr For example, studies with lipase (B570770) from Thermomyces lanuginosus showed that the enzyme's activity is significantly affected by the hydrophobicity of the substrate, with higher activity observed for the eight-carbon chain pNP-octanoate compared to shorter or longer chain substrates. dergipark.org.tr

A modified version of this assay utilizes the isosbestic point of p-nitrophenol at 347 nm, which offers high accuracy and reproducibility by being insensitive to pH changes. ncsu.edu

Table 1: Examples of 4-Nitrophenyl Esters as Spectroscopic Substrates

| Substrate Name | Enzyme Type Assayed | Principle |

| 4-Nitrophenyl acetate | Esterase, Lipase, Penicillin Acylase | Hydrolysis releases 4-nitrophenol, monitored at ~405 nm. semanticscholar.orgsigmaaldrich.com |

| 4-Nitrophenyl butyrate | Esterase, Lipase | Hydrolysis releases 4-nitrophenol, monitored at ~405 nm. medchemexpress.comdergipark.org.tr |

| 4-Nitrophenyl octanoate | Lipase | Used to determine substrate specificity based on acyl chain length. dergipark.org.tr |

| 4-Nitrophenyl palmitate | Lipase | Used to assess activity on long-chain fatty acid esters. dergipark.org.tr |

| 4-Nitrophenyl benzoate | Lipase | Used to study electronic effects on enzymatic hydrolysis. semanticscholar.org |

Utility in Investigating Biological Pathways and Molecular Targets

Beyond simple activity measurements, 4-nitrophenyl esters serve as valuable chemical probes to investigate the mechanisms of biological pathways and molecular targets. nih.gov Their ability to act as acyl group donors allows for detailed mechanistic studies of enzymes.

A key example is the use of p-nitrophenyl esters to probe the reaction mechanism of OleA, a thiolase enzyme that initiates the biosynthesis of olefinic hydrocarbons and β-lactone natural products. nih.gov While p-nitrophenyl alkanoates alone were not substrates for the full Claisen condensation reaction catalyzed by OleA, co-incubation of these esters with CoA thioesters resulted in the formation of mixed Claisen products. nih.gov This experiment demonstrated that the reaction initiates via the transfer of an acyl group from the p-nitrophenyl carrier to the enzyme's active site cysteine (C143). nih.gov By using ¹³C-labeled p-nitrophenyl esters, researchers gained unprecedented insights into the directionality and mechanism of the OleA-catalyzed condensation, insights that were not achievable with traditional substrates alone. nih.gov This work exemplifies how a well-designed chemical probe can be used to dissect complex biological transformations and elucidate the function of specific molecular targets. dundee.ac.uknih.gov

Future Research Directions and Advanced Applications in Chemical Sciences

Rational Design and Synthesis of Advanced Probes and Modulators

The rational design of specialized molecules for biological and chemical sensing is a cornerstone of modern chemical biology. The 4-nitrophenyl ester component of 4-nitrophenyl 3-acetamidobenzoate makes it an excellent starting point for developing advanced probes and modulators. The ester is susceptible to nucleophilic cleavage, a reaction that liberates the distinctly yellow 4-nitrophenoxide anion, which can be easily quantified spectrophotometrically. semanticscholar.org

Future research can focus on leveraging this property to create highly specific enzyme substrates. By systematically modifying the 3-acetamidobenzoate core, researchers could design probes with enhanced selectivity for specific enzymes, such as esterases or proteases. semanticscholar.orged.ac.uk For example, introducing different substituents on the benzoate (B1203000) ring could fine-tune the electronic and steric properties to match the active site of a target enzyme, thereby increasing both affinity and turnover rate. The synthesis of a library of such derivatives would facilitate the discovery of probes for a wide range of enzymatic activities.

Beyond probes, these principles of rational design can be extended to create enzyme modulators. nih.gov Derivatives could be synthesized to act as either competitive or irreversible inhibitors. For instance, incorporating a reactive functional group onto the benzoate structure could lead to covalent modification of an enzyme's active site, providing powerful tools for studying enzyme mechanisms and for potential therapeutic applications.

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

A holistic understanding of the behavior of this compound can be achieved by combining computational modeling with experimental validation. semanticscholar.org Theoretical methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can offer profound insights into the molecule's electronic structure, reaction mechanisms, and conformational preferences. researchgate.net

Future work could employ computational studies to:

Predict the transition state geometries for the hydrolysis of the ester bond under different catalytic conditions (acidic, basic, and enzymatic). semanticscholar.orgrsc.org

Model the interaction of this compound and its derivatives with the active sites of various enzymes to predict binding affinities and orientations.

Analyze how modifications to the acetamidobenzoate ring affect the charge distribution and reactivity of the carbonyl carbon. semanticscholar.org

These theoretical predictions can then be rigorously tested in the laboratory. Kinetic assays can measure hydrolysis rates, while spectroscopic techniques like NMR and X-ray crystallography can determine the precise structural features of the molecule and its complexes. nih.govresearchgate.net This synergistic approach, where theory guides experimentation and experimental results refine theoretical models, will accelerate the development of new applications for this compound and related compounds. emerginginvestigators.org

Table 1: Potential Research Focus for Integrating Theoretical and Experimental Approaches

| Research Area | Theoretical Approach | Experimental Validation | Potential Outcome |

| Reaction Mechanism | DFT calculations of transition states | Kinetic studies (spectrophotometry) | Elucidation of hydrolysis pathways. |

| Enzyme Inhibition | Molecular docking simulations | IC50 determination assays | Design of potent and selective inhibitors. |

| Molecular Recognition | MD simulations of self-assembly | NMR, X-ray crystallography | Understanding intermolecular forces. |

Exploration of this compound in Material Science Applications (e.g., as a monomer or cross-linker)

The bifunctional nature of this compound presents intriguing possibilities for its use in material science. The molecule contains a reactive site (the ester) and a passive, but functionalizable, body (the acetamidobenzoate ring), making it a candidate for creating novel polymers and functional materials.

One avenue of exploration is its use as a monomer in polymerization reactions. The ester linkage could potentially participate in polycondensation reactions to form polyesters. The 3-acetamidobenzoate unit, with its capacity for hydrogen bonding, could impart unique properties to the resulting polymer, such as enhanced thermal stability, specific solvent interactions, or self-assembly capabilities. researchgate.net

Another promising application is as a cross-linking agent. specialchem.com The reactivity of the 4-nitrophenyl ester could be exploited to form covalent bonds between existing polymer chains, creating a cross-linked network. google.com This process could be triggered by specific stimuli, such as a change in pH, which would facilitate the nucleophilic attack on the ester. This could lead to the development of "smart" materials like responsive hydrogels or coatings. Research has shown that related p-nitrophenyl esters can be used to study the adhesion of polymer aggregates to surfaces, suggesting a role in surface modification and functionalization. nih.gov

Development of High-Throughput Screening Assays Based on 4-Nitrophenyl Ester Chemistry

High-throughput screening (HTS) is a critical technology in drug discovery and biotechnology, enabling the rapid testing of thousands of compounds. springernature.com The chemistry of 4-nitrophenyl esters is exceptionally well-suited for HTS applications due to the chromogenic nature of the 4-nitrophenol (B140041) leaving group. nih.govdcfinechemicals.com The hydrolysis of the ester bond produces a yellow color that can be easily and quickly measured, making it ideal for automated, microplate-based assays. sigmaaldrich.comyoutube.com

Future research could focus on developing novel HTS assays utilizing this compound as a substrate to screen for inhibitors of specific enzymes. researchgate.netnih.gov This would involve:

Identifying enzymes that efficiently hydrolyze this particular substrate.

Optimizing assay conditions (pH, temperature, buffer) for robust and reproducible results in a high-throughput format.

Screening large chemical libraries to identify compounds that inhibit the enzymatic reaction.

The development of such assays could significantly accelerate the discovery of new drug leads for a variety of diseases. mdpi.com Furthermore, the principles can be applied to screen for new enzyme activities from environmental or engineered samples. nih.govresearchgate.net

Table 2: Key Parameters for HTS Assay Development

| Parameter | Description | Relevance to this compound |

| Substrate Specificity | The selectivity of the target enzyme for the substrate. | The 3-acetamidobenzoate moiety can be tailored to improve specificity. |

| Signal-to-Background Ratio | The intensity of the colorimetric signal versus any background noise. | 4-nitrophenol provides a strong, clean signal at ~405 nm. sigmaaldrich.com |

| Assay Robustness (Z'-factor) | A statistical measure of the quality of the HTS assay. | Depends on optimized concentrations and low variability. |

| Compound Interference | The potential for library compounds to interfere with the assay. | Screening controls are necessary to identify false positives. |

Supramolecular Chemistry and Self-Assembly of Related Benzoate Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Benzoate derivatives are known to form a variety of supramolecular assemblies driven by hydrogen bonding and π–π stacking interactions. researchgate.netnih.gov

The structure of this compound contains all the necessary components for interesting self-assembly behavior. The amide group is a strong hydrogen bond donor and acceptor, while the two aromatic rings can engage in π–π stacking. iucr.org Future research could explore how modifications to this core structure influence its self-assembly properties.

By synthesizing a series of related benzoate derivatives, researchers could investigate how changes in substituent patterns affect the formation of nanostructures like fibers, gels, or crystalline solids. nih.gov For example, altering the position of the acetamido group or introducing additional functional groups could dramatically change the resulting supramolecular architecture. Crystal structure analyses of related nitrophenyl benzoate compounds have revealed complex networks of C–H···O hydrogen bonds and offset π–π interactions that dictate the packing in the solid state. nih.govresearchgate.net Understanding and controlling these interactions could lead to the design of novel materials with applications in drug delivery, organic electronics, and environmental remediation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Nitrophenyl 3-acetamidobenzoate with high purity?

- Methodological Answer : Synthesis typically involves esterification between 3-acetamidobenzoic acid and 4-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Confirm purity using HPLC (>95% purity threshold) and NMR (e.g., H/C NMR to verify ester linkage and absence of unreacted precursors) .

Q. How can crystallographic data be obtained and validated for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in solvents like DMSO or acetone. Compare unit cell parameters (e.g., space group, bond lengths, angles) with structurally similar compounds, such as 4-Acetamido-3-nitrophenyl acetate (triclinic system, Å, Å, Å) . Validate data using software like Mercury or Olex2, ensuring R-factors < 0.05.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a multi-technique approach:

- FTIR : Confirm ester C=O stretch (~1740 cm) and acetamide N-H bend (~1550 cm).

- NMR : H NMR should show aromatic protons (δ 7.5–8.5 ppm) and acetamide methyl (δ 2.1 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak ([M+H]) matching theoretical . Cross-reference with computational IR/Raman spectra from density functional theory (DFT) studies on analogous nitroaromatics .

Advanced Research Questions

Q. How to design experiments to study the electron-withdrawing effects of the 4-nitrophenyl group on reactivity?

- Methodological Answer : Conduct kinetic studies using nucleophilic acyl substitution reactions (e.g., hydrolysis with NaOH). Compare reaction rates with analogs lacking the nitro group (e.g., phenyl 3-acetamidobenzoate). Monitor intermediates via stopped-flow UV-Vis spectroscopy (4-nitrophenolate release at 400 nm). Computational analysis (Hammett σ constants) can quantify electron-withdrawing effects .

Q. What computational approaches predict this compound's interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of enzymes like lipases or esterases. Parameterize the compound via DFT (B3LYP/6-311+G(d,p)) to derive partial charges and electrostatic potentials. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. How to analyze the compound's stability under varying pH or temperature for long-term storage?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC every 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For hydrolytic stability, track 4-nitrophenolate release under humid conditions (40°C/75% RH). Reference decomposition pathways of electron-deficient aryl esters, where nitro groups enhance hydrolysis susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.